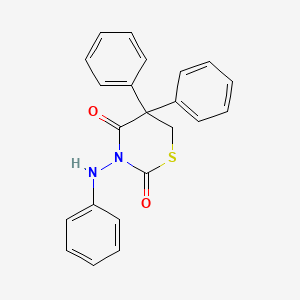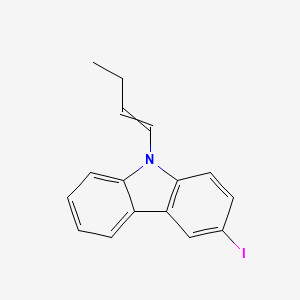
9-(But-1-EN-1-YL)-3-iodo-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(But-1-EN-1-YL)-3-iodo-9H-carbazole: is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of the but-1-en-1-yl and iodo substituents on the carbazole core enhances its reactivity and potential utility in various chemical transformations and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(But-1-EN-1-YL)-3-iodo-9H-carbazole typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the carbazole core. This can be achieved through various methods, including the cyclization of biphenylamine derivatives.
Alkenylation: The but-1-en-1-yl group is introduced through a palladium-catalyzed Heck reaction, where the iodo-carbazole reacts with but-1-ene in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
9-(But-1-EN-1-YL)-3-iodo-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the iodo group to other functional groups such as hydrogen or alkyl groups.
Substitution: The iodo group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
9-(But-1-EN-1-YL)-3-iodo-9H-carbazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 9-(But-1-EN-1-YL)-3-iodo-9H-carbazole involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to biological effects.
Pathways: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- (E)-but-1-en-1-ylbenzene
Uniqueness
9-(But-1-EN-1-YL)-3-iodo-9H-carbazole is unique due to the presence of both the but-1-en-1-yl and iodo substituents on the carbazole core. This combination enhances its reactivity and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
94769-48-9 |
|---|---|
Formule moléculaire |
C16H14IN |
Poids moléculaire |
347.19 g/mol |
Nom IUPAC |
9-but-1-enyl-3-iodocarbazole |
InChI |
InChI=1S/C16H14IN/c1-2-3-10-18-15-7-5-4-6-13(15)14-11-12(17)8-9-16(14)18/h3-11H,2H2,1H3 |
Clé InChI |
NPBLSXHASQPDSA-UHFFFAOYSA-N |
SMILES canonique |
CCC=CN1C2=C(C=C(C=C2)I)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[Dodecyl(methyl)amino]propanenitrile](/img/structure/B14344979.png)

![2-[(Trimethylstannyl)methyl]benzene-1-sulfonamide](/img/structure/B14344989.png)
![Nonanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14344998.png)
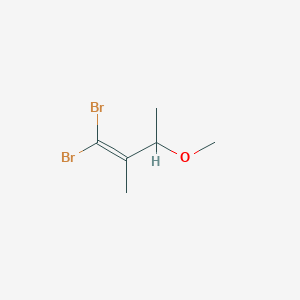

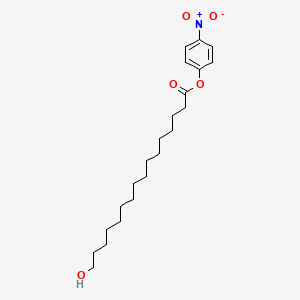
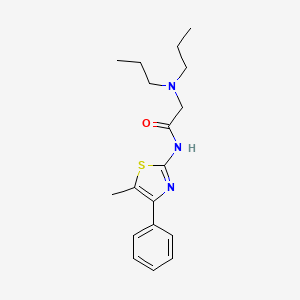
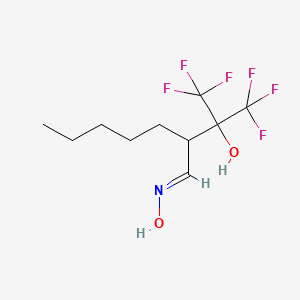
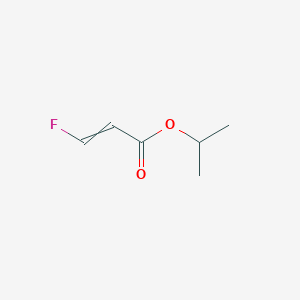
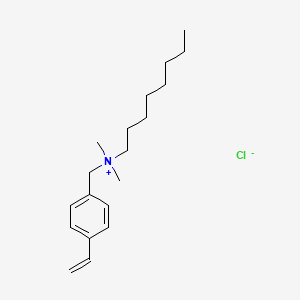
![[2-Methylidene-5-(prop-1-en-2-yl)cyclohexyl]methanol](/img/structure/B14345063.png)
